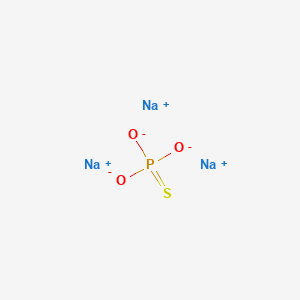

Sodium thiophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10101-88-9 |

|---|---|

Molecular Formula |

H3NaO3PS |

Molecular Weight |

137.05 g/mol |

IUPAC Name |

trisodium;thiophosphate |

InChI |

InChI=1S/Na.H3O3PS/c;1-4(2,3)5/h;(H3,1,2,3,5) |

InChI Key |

XLDZOKHDPSDHMO-UHFFFAOYSA-N |

SMILES |

[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

OP(=S)(O)O.[Na] |

Other CAS No. |

10101-88-9 |

physical_description |

Liquid |

Related CAS |

13598-51-1 (Parent) |

Synonyms |

diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of sodium thiophosphate for biochemical use?

An In-depth Technical Guide to the Biochemical Use of Sodium Thiophosphate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research, particularly in the study of cellular signaling, the term "this compound" often refers to adenosine (B11128) 5'-O-(3-thiotriphosphate), commonly known as ATP-γ-S. This molecule is a critical analog of adenosine triphosphate (ATP), the primary energy currency of the cell. While the inorganic salt, this compound (Na₃PO₃S), has its own set of applications, it is the ATP analog, ATP-γ-S, that serves as an indispensable tool for researchers investigating ATP-dependent enzymatic processes.[1][2]

The defining feature of ATP-γ-S is the substitution of a sulfur atom for a non-bridging oxygen atom on the gamma-phosphate group. This single atomic substitution dramatically alters its chemical properties, most notably rendering it resistant to hydrolysis by many enzymes that typically cleave the terminal phosphate (B84403) of ATP, such as most ATPases and phosphatases.[3][4] However, it is readily utilized as a substrate by many protein kinases, which transfer the thiophosphate group onto their target proteins. This process, known as thiophosphorylation, results in a modified protein that is stable and resistant to dephosphorylation by cellular phosphatases.[4]

This guide provides a comprehensive overview of the chemical and biochemical properties of ATP-γ-S, detailing its applications, presenting quantitative data, and outlining key experimental protocols for its use in a research setting.

Chemical and Physical Properties

The stability and utility of ATP-γ-S in biochemical assays are dictated by its unique chemical and physical characteristics. It is most commonly available as a lithium or tetralithium salt.[3][4][5]

| Property | Value | Reference(s) |

| Synonyms | Adenosine 5'-[γ-thio]-triphosphate, ATP-γ-S | [3][6] |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃S (Acid form) | [4] |

| Molecular Weight | 523.2 g/mol (Lithium salt) | [3] |

| 547.1 g/mol (Tetralithium salt) | [4] | |

| Purity | Typically ≥80% or ≥90% (HPLC) | [3][4] |

| Form | Powder or aqueous solution | [1][3] |

| λmax | 260 nm | [3] |

| Storage Temperature | -20°C | [3] |

| Stability in Solution | Unstable in solutions; fresh preparation is recommended. | [5] |

Biochemical Properties and Applications

The primary biochemical utility of ATP-γ-S stems from its ability to act as an ATP analog with significantly increased metabolic stability.[6] This allows researchers to probe the mechanisms of ATP-dependent enzymes and signaling pathways.

Enzyme Interactions

-

Kinase Substrate : ATP-γ-S is an effective substrate for a wide range of protein kinases. These enzymes catalyze the transfer of the terminal thiophosphate group to serine, threonine, or tyrosine residues on substrate proteins.[7]

-

Resistance to Phosphatases : Once a protein is thiophosphorylated, the resulting thiophosphate ester is highly resistant to cleavage by most protein phosphatases.[3][4] This property is invaluable for "trapping" proteins in their phosphorylated state, allowing for their accumulation and subsequent detection or analysis.

-

ATPase Inhibition : ATP-γ-S is hydrolyzed very slowly by most ATPases, effectively acting as a non-hydrolyzable ATP analog or inhibitor in these systems.[3][4] This allows for the study of conformational changes or binding events that occur upon nucleotide binding, without the complication of hydrolysis.[8]

-

Purinergic Receptor Agonism : ATP-γ-S functions as an agonist for P2 purinergic receptors, making it useful for studying signaling pathways initiated by extracellular ATP.[4][5]

Use in Signal Transduction Research

ATP-γ-S is a cornerstone in the field of signal transduction, enabling the dissection of complex phosphorylation cascades. By promoting a stable thiophosphorylated state, it helps in identifying direct kinase substrates and understanding the downstream effects of kinase activation. For instance, it is used to study the ERK–mitogen-activated protein kinase (MAPK) pathway, a critical regulator of cell proliferation, survival, and motility.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of ATP-γ-S in biochemical experiments. Below are protocols for key experimental workflows.

Protocol 1: In Vitro Kinase Assay with Western Blot Detection

This protocol is designed to determine if a kinase of interest can thiophosphorylate a specific substrate in vitro. The resulting thiophosphorylation is detected using an antibody that specifically recognizes the thiophosphate ester modification after an alkylation step.[11]

A. Reagents and Solutions

-

Kinase of Interest (KOI): 50–200 ng per reaction

-

Substrate Protein: e.g., general kinase substrate at 1 mg/mL

-

10X Kinase Buffer: e.g., 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT

-

ATP-γ-S stock: 10 mM in dH₂O

-

p-Nitrobenzyl mesylate (PNBM): 50 mM in DMSO (prepare immediately before use)

-

EDTA: 0.5 M

-

5X SDS-PAGE Sample Buffer

B. Kinase Reaction

-

On ice, prepare a master mix containing 1X Kinase Buffer, the substrate protein, and the Kinase of Interest.

-

Aliquot the master mix into microcentrifuge tubes.

-

To initiate the reaction, add ATP-γ-S to a final concentration of 1 mM. For a negative control, add an equivalent volume of dH₂O.

-

Incubate the reaction for 30 minutes at 30°C or the optimal temperature for the kinase.

-

(Optional) Stop the kinase reaction by adding EDTA to a final concentration of 20-40 mM.[11]

C. Alkylation

-

Add PNBM to the reaction tubes to a final concentration of 2.5 mM.

-

Incubate for 1 hour at room temperature to allow for the alkylation of the thiophosphate group. This creates a specific epitope for the antibody.[11]

D. Sample Preparation and Western Blot

-

Terminate the alkylation reaction by adding 5X SDS-PAGE sample buffer.

-

Heat the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a thiophosphate ester-specific primary antibody (e.g., Rabbit Monoclonal).

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the thiophosphorylated substrate.

Protocol 2: Identifying Kinase Substrates with Analog-Sensitive Kinases

A powerful chemical genetic technique uses engineered "analog-sensitive" (AS) kinases to identify their direct substrates within a complex cell lysate.[9][11] The AS kinase has an enlarged ATP-binding pocket that can accommodate bulky N⁶-substituted ATP-γ-S analogs (A*TP-S) that wild-type kinases cannot use.[9][11] This ensures that only the substrates of the AS kinase are thiophosphorylated.

A. Principle

-

Engineer the Kinase : Mutate the "gatekeeper" residue in the ATP-binding pocket of the kinase of interest to create space.

-

Synthesize Analog : Use an N⁶-modified ATP-γ-S analog (e.g., N⁶-benzyl-ATP-γ-S).

-

Label Substrates : Incubate the AS kinase with the A*TP-S analog in a cell lysate. Only direct substrates of the AS kinase will be thiophosphorylated.

-

Isolate and Identify : Alkylate the thiophosphorylated peptides, affinity-purify them, and identify the substrates using mass spectrometry.

Conclusion

Adenosine 5'-O-(3-thiotriphosphate), or ATP-γ-S, is a powerful molecular tool for researchers in biochemistry and drug development. Its key chemical property—resistance to enzymatic hydrolysis by phosphatases while serving as a substrate for kinases—allows for the stable thiophosphorylation of proteins. This unique characteristic enables the detailed study of kinase activity, the identification of novel kinase substrates, and the elucidation of complex signal transduction pathways. The experimental protocols and methodologies outlined in this guide provide a framework for leveraging the distinct properties of ATP-γ-S to advance our understanding of cellular signaling in both health and disease.

References

- 1. 一硫代磷酸钠 三元 水合物 ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. ATP-γ-S =90% (HPLC), solution, pkg of 200 μL (20 μmol) | Sigma-Aldrich [sigmaaldrich.com]

- 4. ATP-gamma-S, kinase substrate (CAS 93839-89-5) (ab138911) | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ATP-γ-S BIOLOG Life Science Institute [biolog.de]

- 7. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mg2+ and ATP or adenosine 5'-[gamma-thio]-triphosphate (ATP gamma S) enhances intrinsic fluorescence and induces aggregation which increases the activity of spinach Rubisco activase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation and Signal Transduction Pathways in Translational Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Laboratory Synthesis and Purification of Sodium Thiophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of sodium thiophosphate (Na₃PO₃S) for laboratory applications. The following sections detail established synthesis methodologies, purification protocols, and quantitative data to assist researchers in obtaining high-purity this compound for their work in areas such as drug development, where it can serve as a key intermediate.

Synthesis of this compound

Two primary methods for the laboratory-scale synthesis of this compound are presented below: the reaction of phosphorus oxychloride (PSCl₃) with sodium hydroxide (B78521) (NaOH), and the reaction of phosphorus pentasulfide (P₄S₁₀) with sodium sulfide (B99878) (Na₂S).

Method 1: Synthesis from Phosphorus Oxychloride and Sodium Hydroxide

This method involves the hydrolysis of thiophosphoryl chloride with sodium hydroxide. The reaction is exothermic and requires careful temperature control.

Reaction Pathway:

The Thiophosphate Bridge: A Technical Guide to a Powerful Phosphate Analog in Molecular Biology

For researchers, scientists, and drug development professionals, understanding the nuances of cellular signaling pathways is paramount. Among the arsenal (B13267) of chemical tools available, sodium thiophosphate and its derivatives have emerged as indispensable analogs of phosphate (B84403) for dissecting complex biological processes. This in-depth guide explores the core principles, applications, and methodologies surrounding the use of thiophosphates, providing a comprehensive resource for leveraging this powerful tool in molecular biology research.

At the heart of cellular regulation lies protein phosphorylation, a ubiquitous post-translational modification orchestrated by kinases and reversed by phosphatases. Studying these transient events can be challenging due to the dynamic nature of the phosphate group. Thiophosphates, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom, offer a unique solution. This subtle substitution renders the resulting thiophosphorylated molecules resistant to the action of many phosphatases, effectively "trapping" the modified state for easier detection and analysis.[1][2] Furthermore, the thiophosphate moiety serves as a bio-orthogonal chemical handle, enabling specific enrichment and identification of modified proteins and nucleic acids from complex biological mixtures.

Core Applications in Molecular Biology

The unique properties of thiophosphates have led to their widespread adoption in several key areas of molecular biology research:

-

Kinase Substrate Identification: A primary application is the identification of direct substrates for specific protein kinases.[2][3] By using a thiophosphate analog of ATP, such as Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), kinases transfer a thiophosphate group to their substrates.[2] These modified substrates can then be selectively isolated and identified, providing a powerful method for mapping kinase-substrate relationships within signaling networks.[3]

-

Mapping Phosphorylation Sites: Once a thiophosphorylated protein is isolated, mass spectrometry techniques can be employed to pinpoint the exact amino acid residue(s) that were modified.[4] This information is crucial for understanding how phosphorylation regulates protein function.

-

Studying Nucleic Acids: Thiophosphate modifications are also instrumental in the study of DNA and RNA. Oligonucleotides synthesized with phosphorothioate (B77711) linkages exhibit increased resistance to nuclease degradation, a property that is foundational to the development of antisense therapeutics.[5][6] Additionally, thiophosphate substitutions can be used in interference assays to identify phosphate groups that are critical for the catalytic activity of ribozymes.[7]

-

Coenzyme A Analogs: Researchers have synthesized thiophosphate analogs of Coenzyme A (CoA) to study its role in various metabolic processes and to develop more stable versions for potential therapeutic applications.[8][9]

Key Signaling Pathway Investigation: The Analog-Specific Kinase Approach

A sophisticated method for identifying kinase substrates involves the use of engineered "analog-specific" kinases (AS-kinases). These kinases are mutated to create a larger active site that can accommodate bulky N6-substituted ATPγS analogs that are not efficiently used by wild-type kinases in the cell.[3][10] This "lock and key" approach allows for the highly specific thiophosphorylation of only the direct substrates of the engineered kinase within a complex cellular lysate.[3]

References

- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3' and 5' thiophosphate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophosphate Analogs of Coenzyme A and Its Precursors-Synthesis, Stability, and Biomimetic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Thiophosphorylation: A Technical Guide for Researchers

An In-depth Examination of Protein Kinase-Mediated Thiophosphate Transfer for Applications in Cellular Signaling and Drug Discovery

Introduction

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a cornerstone of cellular signaling, regulating a vast array of biological processes.[1] Protein kinases, the enzymes orchestrating this modification, utilize adenosine (B11128) triphosphate (ATP) as the phosphate donor.[2] A powerful tool for dissecting these intricate signaling networks is the use of ATP analogs, most notably adenosine 5'-O-(3-thiotriphosphate) (ATPγS). In this process, known as thiophosphorylation, kinases transfer a thiophosphate group from ATPγS to their substrates.[3][4] This technical guide provides a comprehensive overview of the mechanism of thiophosphorylation by protein kinases, a comparative analysis with canonical phosphorylation, detailed experimental protocols, and a summary of key quantitative data to aid researchers in applying this technique.

The resulting thiophosphorylated proteins are distinguished by several key features. Notably, they exhibit increased resistance to the action of phosphatases, the enzymes that remove phosphate groups.[4][5][6] This stability allows for the accumulation of otherwise transient phosphorylation events, making them easier to detect and study.[6] Furthermore, the sulfur atom in the thiophosphate group provides a unique chemical handle for subsequent derivatization, enabling the enrichment and identification of direct kinase substrates from complex biological mixtures.[3][4][6][7][8]

The Enzymatic Mechanism of Thiophosphorylation

Protein kinases catalyze the transfer of the γ-thiophosphate from ATPγS to the hydroxyl group of a serine, threonine, or tyrosine residue on a substrate protein. The fundamental chemical mechanism mirrors that of phosphorylation, involving a nucleophilic attack by the substrate's hydroxyl group on the terminal phosphate (or thiophosphate) of the nucleotide.[7] The reaction is critically dependent on the presence of divalent cations, typically Mg²⁺ or Mn²⁺, which coordinate the nucleotide and facilitate the transfer reaction.[5][6][7]

The transition state of the phosphoryl transfer reaction catalyzed by protein kinases is a subject of ongoing study, with evidence suggesting a dissociative, "metaphosphate-like" transition state.[7] In this model, the bond between the β- and γ-phosphates of ATP breaks before the bond between the γ-phosphate and the substrate hydroxyl group is fully formed. The substitution of a non-bridging oxygen atom with sulfur in ATPγS can influence the reaction kinetics, often resulting in a lower catalytic efficiency compared to ATP.[5][6] This is attributed to differences in the electronic properties and the coordination of divalent cations by the thiophosphate group.[7]

While most kinases can utilize ATPγS, the efficiency of the thiophosphoryl transfer is often lower than that of phosphoryl transfer with ATP.[5][6] Interestingly, the choice of divalent cation can significantly modulate this activity. For some kinases, particularly tyrosine kinases, replacing Mg²⁺ with other divalent cations such as Ni²⁺, Co²⁺, or Mn²⁺ can enhance the rate of thiophosphorylation.[5][6][7] For instance, the auto-thiophosphorylation of Src tyrosine kinase proceeds much more efficiently in the presence of Ni²⁺.[5]

Comparison: Thiophosphorylation vs. Phosphorylation

| Feature | Phosphorylation (with ATP) | Thiophosphorylation (with ATPγS) |

| Phosphodonor | Adenosine Triphosphate (ATP) | Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) |

| Transferred Group | Phosphate (-PO₃²⁻) | Thiophosphate (-PO₂S²⁻) |

| Catalytic Efficiency | Generally higher | Generally lower, kinase-dependent[5][6] |

| Cofactor Preference | Typically Mg²⁺ | Can be modulated by Mn²⁺, Ni²⁺, Co²⁺[5][6][7] |

| Product Stability | Susceptible to phosphatases | Resistant to phosphatases[4][5][6] |

| Chemical Handle | None | Nucleophilic sulfur for alkylation[3][4] |

Quantitative Kinetic Data

The catalytic efficiency of protein kinases with ATPγS is typically reduced compared to ATP. This is reflected in the kinetic parameters Km (Michaelis constant, indicating substrate affinity) and kcat (turnover number, indicating catalytic rate). The following table summarizes available comparative data for Protein Kinase A (PKA).

| Kinase | Cosubstrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Fold Reduction in Efficiency |

| PKA | ATP | - | - | 430 ± 80 | - |

| PKA | ATP-biotin | - | - | - | 7-fold |

| PKA | ATP-dansyl | - | - | - | 18-fold |

Experimental Protocols

Protocol 1: In Vitro Thiophosphorylation Kinase Assay

This protocol describes a general method for thiophosphorylating a substrate protein in vitro.

Materials:

-

Recombinant protein kinase

-

Substrate protein or peptide

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATPγS (10 mM stock)

-

Reaction quench solution (e.g., 50 mM EDTA)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Reaction Buffer

-

X µL of substrate protein (to a final concentration of 1-10 µM)

-

X µL of recombinant kinase (e.g., 50-100 ng)

-

Deionized water to a volume of 22.5 µL

-

-

Initiate the reaction by adding 2.5 µL of 1 mM ATPγS (final concentration 100 µM).

-

Incubate the reaction at 30°C for 30-60 minutes. The optimal time should be determined empirically.

-

Terminate the reaction by adding 5 µL of 50 mM EDTA.

-

Add 5 µL of 6x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Analyze the samples by SDS-PAGE and subsequent detection methods (see Protocol 3).

Protocol 2: Alkylation of Thiophosphorylated Proteins

This protocol details the alkylation of the thiophosphate group to create a stable thioether linkage, which can be recognized by specific antibodies. p-Nitrobenzyl mesylate (PNBM) is a commonly used alkylating agent.

Materials:

-

Thiophosphorylated protein sample (from Protocol 1)

-

p-Nitrobenzyl mesylate (PNBM)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Following the kinase reaction (Protocol 1, step 3), add PNBM to a final concentration of 2.5 mM. A 50 mM stock of PNBM in DMSO should be prepared fresh.

-

Incubate the alkylation reaction for 1-2 hours at room temperature with gentle rotation.

-

Quench the kinase reaction and alkylation by adding EDTA to a final concentration of 20-40 mM.

-

Add SDS-PAGE loading buffer and proceed with analysis.

Protocol 3: Detection of Thiophosphorylation

A. Western Blotting with Thiophosphate Ester-Specific Antibodies:

-

Separate the alkylated protein samples by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a thiophosphate ester-specific primary antibody (e.g., clone 51-8) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

B. Mass Spectrometry Analysis for Site Identification:

-

Run the alkylated kinase reaction on an SDS-PAGE gel and visualize with Coomassie blue stain.

-

Excise the protein band of interest.

-

Perform in-gel tryptic digestion.

-

Extract the peptides from the gel.

-

Enrich for thiophosphorylated peptides using techniques such as TiO₂ or immobilized metal affinity chromatography (IMAC), or by immunoprecipitation with a thiophosphate ester-specific antibody.

-

Analyze the enriched peptides by LC-MS/MS to identify the parent protein and the precise site of thiophosphorylation. The alkylation with PNBM adds a specific mass shift that can be used to identify modified peptides.

Visualizing the Concepts

References

- 1. A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Quantitative Mass Spectrometry Platforms for Monitoring Kinase ATP Probe Uptake in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation Loop Dynamics Determine the Different Catalytic Efficiencies of B Cell- and T Cell-Specific Tec Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinase-catalyzed Crosslinking: A Comparison of ATP-crosslinker Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. Kinase-catalyzed crosslinking: A comparison of ATP-crosslinker analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Stability and Storage of Sodium Thiosulfate Solutions for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Stability and Storage Conditions of Sodium Thiosulfate (B1220275) Solutions

Sodium thiosulfate (Na₂S₂O₃), a vital reagent in analytical chemistry and a promising therapeutic agent, requires careful handling and storage to ensure its efficacy and prevent degradation. This technical guide provides a comprehensive overview of the stability of sodium thiosulfate solutions, detailing the factors that influence its degradation, recommended storage conditions, and analytical methodologies for stability assessment. This guide is intended for researchers, scientists, and drug development professionals who utilize sodium thiosulfate in their work.

Core Stability Profile

Aqueous solutions of sodium thiosulfate are known to be unstable over long periods. The primary degradation pathways include acid-catalyzed decomposition, oxidation, and microbial contamination. Understanding these pathways is critical for maintaining the integrity of standard solutions and pharmaceutical formulations.

Acid-Catalyzed Decomposition

In acidic environments, sodium thiosulfate solutions undergo decomposition to form elemental sulfur, sulfur dioxide, and water. This is a redox reaction catalyzed by hydrogen ions.[1] The reaction proceeds as follows:

Na₂S₂O₃(aq) + 2H⁺(aq) → 2Na⁺(aq) + S(s) + SO₂(g) + H₂O(l)

This decomposition is visually apparent by the formation of a colloidal sulfur precipitate, which makes the solution turbid.[2] The rate of this reaction is dependent on the concentration of both the thiosulfate and the acid.[1][2]

Oxidation

Sodium thiosulfate is a reducing agent and is susceptible to oxidation by dissolved oxygen in the water used for solution preparation. This oxidation can be accelerated by the presence of certain metal ions.

Microbial Degradation

Microorganisms can metabolize thiosulfate, leading to a decrease in the concentration of the solution over time. This is a significant concern for long-term storage of solutions that have not been prepared with sterile water or do not contain a preservative.

Quantitative Stability Data

The stability of sodium thiosulfate solutions is highly dependent on the preparation method, storage container, and the presence of stabilizers. The following tables summarize quantitative data from various studies.

| Concentration | Solvent/Matrix | Storage Container | Storage Conditions | Stability | Citation |

| 0.5 mol/kg | Freshly boiled and cooled pure water | Teflon bottle | Room temperature | Stable for at least one month without preservatives | [3][4] |

| 0.2 and 0.5 mol/L | Not specified | Not specified | Not specified | Stable over 17 days without stabilizer | [3] |

| 16 mg/mL and 72 mg/mL | 0.9% Sodium Chloride | Polyolefin bags | 25°C, with or without protection from light | Retained >95% of initial concentration for 24 hours | [5] |

| 500 mg in admixture with 50 mg sodium nitroprusside | D5W and NS | Not specified | Room temperature, protected from light | Retained >95% of initial concentration for 48 hours | [6] |

| 0.1 M | Not specified | Not specified | Hot weather (30°C and higher) | Standardization method developed to account for instability | [7] |

| 0.025 N and 0.01 N | Water | Not specified | Long-term (years) | Found to be stable for much longer than typically indicated | [8] |

| Parameter | Condition | Effect on Stability | Citation |

| pH | Acidic (below neutral) | Significant decomposition, precipitation of sulfur. | [1][2] |

| Alkaline (pH 9.0-9.5) | Increased stability. | [9] | |

| Temperature | Increased Temperature | Accelerates the rate of acid-catalyzed decomposition. For every 10°C rise, the reaction rate can nearly double. | [10][11] |

| Room Temperature (25°C) | Stable for at least 24 hours in specific formulations. | [5] | |

| Refrigerated (2-8°C) | Stock solutions are stable for at least one week. | [12] | |

| Light | UV Irradiation | Can induce photodegradation. The process is oxygen-dependent. | [13][14] |

| Protected from light | Recommended for long-term storage. | [6] | |

| Unprotected from light | Stable for at least 24 hours in specific formulations at 25°C. | [5] | |

| Stabilizers | Sodium Carbonate or Sodium Bicarbonate | Addition of a small amount (e.g., 0.1%) can increase the pH and improve stability. | [9] |

| Borate (B1201080) Buffer | Effective at maintaining an alkaline pH and preventing sulfur precipitation. | [9][15] |

Recommended Storage Conditions and Container Compatibility

To maximize the shelf-life of sodium thiosulfate solutions, the following storage conditions are recommended:

-

Preparation: Use freshly boiled and cooled, high-purity water to minimize dissolved oxygen and destroy microorganisms.

-

pH: Maintain a slightly alkaline pH (around 9-10) by adding a stabilizer like sodium carbonate or using a borate buffer.

-

Temperature: Store solutions in a cool place. Refrigeration can extend stability.

-

Light: Protect solutions from light by using amber bottles or storing them in the dark.

-

Container: Use tightly sealed containers to prevent exposure to air and carbon dioxide, which can lower the pH.

The choice of container material is also crucial for maintaining the stability of sodium thiosulfate solutions.

| Container Material | Compatibility | Notes | Citation |

| Teflon (PTFE) | Excellent | Shown to be suitable for storing stable solutions for at least a month. | [3][4] |

| Polyolefin Bags | Excellent | Solutions are stable for at least 24 hours. | [5] |

| Borosilicate Glass | Good | A common and suitable material for storing solutions. | [16] |

| Polypropylene (PP) | Good | Generally good chemical resistance. | [17][18] |

| Low-Density Polyethylene (B3416737) (LDPE) | Good | Suitable for short-term storage and dispensing. | [16] |

| Polyvinyl Chloride (PVC) | Fair | May have higher drug loss compared to glass or LDPE for certain formulations. | [19] |

Experimental Protocols

Preparation of a Stabilized 0.1 M Sodium Thiosulfate Stock Solution

This protocol describes the preparation of a stock solution with enhanced stability for general laboratory use.

Materials:

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), analytical grade

-

Sodium carbonate (Na₂CO₃), anhydrous

-

High-purity water (e.g., distilled or deionized)

Procedure:

-

Boil 1 liter of high-purity water for at least 5 minutes to sterilize it and expel dissolved gases. Allow the water to cool to room temperature.

-

Accurately weigh approximately 24.82 g of sodium thiosulfate pentahydrate.

-

Weigh approximately 0.1 g of anhydrous sodium carbonate.

-

Dissolve the sodium carbonate in the cooled, boiled water in a 1 L volumetric flask.

-

Add the sodium thiosulfate to the sodium carbonate solution and swirl to dissolve.

-

Once fully dissolved, bring the solution to the 1 L mark with the cooled, boiled water.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Transfer the solution to a clean, tightly capped amber glass or polyethylene bottle for storage.

-

Allow the solution to stand for at least 24 hours before standardization.

Stability-Indicating HPLC Method for Sodium Thiosulfate

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sodium thiosulfate in the presence of its degradation products.[12]

Chromatographic Conditions:

-

Column: Zorbax Eclipse XBD-C8, 150 x 4.6 mm, 5 µm (or equivalent)

-

Mobile Phase: 0.01 M phosphate (B84403) buffer (pH adjusted to 7.1 ± 0.05 with sodium hydroxide (B78521) solution) and methanol (B129727) (85:15 v/v) containing 1.698 g/L of tetrabutylammonium (B224687) hydrogen sulfate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a standard solution of sodium thiosulfate of known concentration (e.g., 150 µg/mL) in the mobile phase.

-

Sample Preparation: Dilute the sodium thiosulfate solution under investigation with the mobile phase to a concentration within the linear range of the assay.

-

Forced Degradation Studies (for method validation):

-

Acid Degradation: Treat the sample with a dilute acid (e.g., 0.1 M HCl) and heat. Neutralize before injection.

-

Base Degradation: Treat the sample with a dilute base (e.g., 0.1 M NaOH) and heat. Neutralize before injection.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the sample to elevated temperatures (e.g., 60°C).

-

Photolytic Degradation: Expose the sample to UV light.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the concentration of sodium thiosulfate in the samples by comparing the peak area with that of the standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Signaling Pathways and Relevance in Drug Development

For professionals in drug development, it is important to note that sodium thiosulfate is recognized as a hydrogen sulfide (B99878) (H₂S) donor.[20][21][22] H₂S is an endogenous gasotransmitter with various physiological roles, and the therapeutic effects of sodium thiosulfate are often attributed to its ability to generate H₂S.[23]

The mechanism involves the enzymatic conversion of thiosulfate to H₂S.[21] This H₂S can then modulate several signaling pathways, making sodium thiosulfate a molecule of interest for various therapeutic applications.

H₂S-Mediated Signaling Pathways of Sodium Thiosulfate.

Experimental and Logical Workflows

Workflow for Stability Testing of Sodium Thiosulfate Solution

The following diagram illustrates a typical workflow for conducting a stability study of a sodium thiosulfate solution.

References

- 1. mechanism kinetics hydrochloric acid sodium thiosulfate reaction rate expression orders of reaction explained oxidation state changes of sulfur disproportionation redox reaction Doc Brown's advanced level revision notes [docbrown.info]

- 2. flinnsci.com [flinnsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability of sodium thiosulfate s... preview & related info | Mendeley [mendeley.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability of Sodium Nitroprusside and Sodium Thiosulfate 1:10 Intravenous Admixture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DE2851037B1 - Process for the stabilization of sodium thiosulfate solutions intended for medical purposes - Google Patents [patents.google.com]

- 10. byjus.com [byjus.com]

- 11. atilim.edu.tr [atilim.edu.tr]

- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 13. Effect of sodium thiosulfate on the photolysis of phenobarbital: evidence of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. stemed.site [stemed.site]

- 16. qecusa.com [qecusa.com]

- 17. ineos.com [ineos.com]

- 18. calpaclab.com [calpaclab.com]

- 19. Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Sodium thiosulfate: A donor or carrier signaling molecule for hydrogen sulfide? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ATP-gamma-S (ATPγS) as a Thiophosphate Donor for Researchers, Scientists, and Drug Development Professionals

Introduction: Adenosine (B11128) 5'-O-(3-thiotriphosphate), commonly known as ATP-gamma-S (ATPγS), is a crucial analog of adenosine triphosphate (ATP) utilized extensively in biochemical and pharmacological research. In ATPγS, a sulfur atom replaces a non-bridging oxygen atom on the gamma-phosphate group. This modification confers resistance to hydrolysis by many ATPases and kinases, making it a powerful tool for studying protein phosphorylation, identifying kinase substrates, and elucidating signaling pathways. This technical guide provides a comprehensive overview of ATPγS, including its chemical properties, applications as a thiophosphate donor, detailed experimental protocols, and its role in dissecting cellular signaling.

Chemical and Physical Properties of ATPγS

ATPγS shares a similar overall structure with ATP, allowing it to be recognized by the ATP-binding sites of many enzymes. However, the substitution of a sulfur for an oxygen atom in the gamma-phosphate position alters its chemical properties, most notably its susceptibility to enzymatic cleavage.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃S | [1][2] |

| Molecular Weight | 523.25 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [3] |

| λmax | 259 nm | [4] |

Structure of ATP-gamma-S (ATPγS):

Caption: Chemical structure of ATP-gamma-S.

ATPγS as a Thiophosphate Donor in Kinase Reactions

Protein kinases catalyze the transfer of the terminal phosphate (B84403) group of ATP to a substrate protein. While many kinases can utilize ATPγS as a phosphodonor, the rate of the thiophosphoryl transfer is generally slower than the phosphoryl transfer from ATP. The resulting thiophosphorylated protein is often more resistant to phosphatases, making it a stable marker for kinase activity.

Quantitative Comparison of Kinase Kinetics with ATPγS vs. ATP

The efficiency with which a kinase utilizes ATPγS varies significantly among different kinases. This is reflected in the kinetic parameters, Michaelis constant (Kₘ) and catalytic rate (kcat).

| Kinase | Substrate | Kₘ (ATP) (µM) | kcat (ATP) (s⁻¹) | Kₘ (ATPγS) (µM) | kcat (ATPγS) (s⁻¹) | Reference(s) |

| p38α (MAPK14) | ATP Hydrolysis | 212 ± 12.6 | 0.562 ± 0.007 | - | - | [5] |

| Myosin I Heavy Chain Kinase (T632A mutant) | Peptide | - | - | - | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ATPγS.

In Vitro Kinase Assay Using ATPγS and p-Nitrobenzyl Mesylate (PNBM) Alkylation

This protocol describes a non-radioactive method to detect thiophosphorylation by using a specific antibody that recognizes the thiophosphate ester formed after alkylation with p-Nitrobenzyl mesylate (PNBM).[7][8][9][10][11]

Materials:

-

Purified kinase

-

Substrate protein or peptide

-

ATPγS (10 mM stock)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

p-Nitrobenzyl mesylate (PNBM) (50 mM stock in DMSO)[10]

-

EDTA (0.5 M, for quenching)

-

SDS-PAGE loading buffer

-

Anti-thiophosphate ester antibody

-

Western blot reagents and equipment

Procedure:

-

Kinase Reaction Setup:

-

In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical 25 µL reaction may contain:

-

5 µL of 5x Kinase Reaction Buffer

-

1-5 µg of substrate protein or peptide

-

100-500 ng of purified kinase

-

2.5 µL of 1 mM ATPγS (final concentration 100 µM)

-

Nuclease-free water to a final volume of 25 µL.

-

-

Note: Avoid DTT concentrations above 0.5 mM as it can react with PNBM.[7]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the kinase.

-

Incubate at 30°C for 30-60 minutes. Optimal time should be determined empirically.

-

-

Reaction Quenching (Optional):

-

Stop the reaction by adding EDTA to a final concentration that is twice the concentration of the divalent cations (e.g., 20 mM EDTA for 10 mM MgCl₂).[7]

-

-

Alkylation:

-

Sample Preparation for Analysis:

-

Add SDS-PAGE loading buffer to the alkylated reaction mixture.

-

Boil the samples for 5 minutes.

-

Proceed with SDS-PAGE and Western blot analysis using an anti-thiophosphate ester antibody to detect the thiophosphorylated substrate.

-

Caption: Workflow for in vitro thiophosphorylation and detection.

Enrichment of Thiophosphorylated Peptides using Titanium Dioxide (TiO₂)

Due to the low stoichiometry of phosphorylation, enrichment of phosphorylated (or thiophosphorylated) peptides is often necessary for mass spectrometry analysis.[12][13][14][15][16]

Materials:

-

Tryptic digest of protein sample

-

TiO₂ beads or spin tips

-

Loading buffer (e.g., 2M lactic acid in 50% acetonitrile (B52724) (ACN))[13]

-

Wash buffer 1 (e.g., 50% ACN, 0.1% trifluoroacetic acid (TFA))

-

Wash buffer 2 (e.g., 0.1% TFA in water)

-

Elution buffer (e.g., 1.5% ammonium (B1175870) hydroxide)[15]

-

Microcentrifuge tubes

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Resuspend the dried tryptic peptide digest in the loading buffer.

-

-

TiO₂ Bead Equilibration:

-

If using beads, wash them with elution buffer followed by loading buffer to equilibrate.

-

-

Binding:

-

Incubate the peptide solution with the equilibrated TiO₂ beads or pass the solution through a TiO₂ spin tip. Allow sufficient time for binding (e.g., 15-30 minutes with agitation).

-

-

Washing:

-

Wash the beads/spin tip sequentially with loading buffer, wash buffer 1, and wash buffer 2 to remove non-specifically bound peptides.

-

-

Elution:

-

Elute the bound thiophosphopeptides with the elution buffer.

-

-

Sample Preparation for Mass Spectrometry:

-

Lyophilize the eluted sample to dryness.

-

Reconstitute the sample in a buffer compatible with mass spectrometry analysis (e.g., 0.1% formic acid).

-

Phos-tag™ SDS-PAGE for the Analysis of Thiophosphorylated Proteins

Phos-tag™ is a molecule that specifically binds to phosphate groups, and when incorporated into a polyacrylamide gel, it retards the migration of phosphorylated and thiophosphorylated proteins, allowing for their separation from non-phosphorylated counterparts.[17][18][19][20][21]

Materials:

-

Phos-tag™ Acrylamide

-

ZnCl₂ or MnCl₂ solution

-

Acrylamide/Bis-acrylamide solution

-

Gel casting and electrophoresis equipment

-

Transfer buffer with EDTA

-

Western blot reagents

Procedure:

-

Gel Casting:

-

Prepare the separating gel solution containing the desired concentration of acrylamide, Phos-tag™ acrylamide, and either ZnCl₂ or MnCl₂. The concentration of Phos-tag™ and the metal ion should be optimized for the protein of interest.[17][18]

-

Pour the separating gel and overlay with water or isopropanol.

-

After polymerization, pour the stacking gel.

-

-

Sample Preparation:

-

Prepare protein samples in SDS-PAGE loading buffer. Avoid high concentrations of EDTA in the lysis buffer, as it can chelate the metal ions in the gel.[17]

-

-

Electrophoresis:

-

Run the gel at a constant voltage until the dye front reaches the bottom. The running conditions may need optimization.

-

-

Protein Transfer:

-

Before transferring the proteins to a membrane, soak the gel in transfer buffer containing EDTA (e.g., 1-10 mM) for 10-20 minutes to chelate the metal ions, which improves the transfer efficiency of (thio)phosphorylated proteins.[17][21]

-

Perform the protein transfer using standard Western blotting procedures.

-

-

Detection:

-

Probe the membrane with an antibody against the protein of interest to visualize the different phosphorylated and non-phosphorylated forms.

-

MALDI-TOF Mass Spectrometry for the Analysis of Thiophosphorylated Peptides

MALDI-TOF MS is a powerful technique for the analysis of peptides and can be used to identify and characterize thiophosphorylated peptides.[22][23][24][25][26]

Materials:

-

Enriched thiophosphopeptide sample

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Spotting:

-

Mix the enriched thiophosphopeptide sample with the MALDI matrix solution.

-

Spot the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.[25]

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra in the appropriate mode (linear or reflectron, positive or negative ion mode). Thiophosphorylated peptides will have a mass shift of +16 Da compared to their phosphorylated counterparts.

-

-

Tandem Mass Spectrometry (MS/MS):

-

For sequencing and precise localization of the thiophosphorylation site, perform MS/MS analysis on the parent ion of interest.

-

Application of ATPγS in Studying Signaling Pathways

ATPγS is an invaluable tool for dissecting signaling pathways by allowing for the accumulation of thiophosphorylated intermediates that are resistant to phosphatases.

Elucidating the MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses. ATPγS can be used to identify substrates of specific MAPKs.

Caption: Use of ATPγS to identify ERK substrates.

By incubating active ERK with a cell lysate and ATPγS, substrates of ERK will be thiophosphorylated. These stable thiophosphorylated proteins can then be enriched and identified using mass spectrometry, providing a snapshot of the downstream targets of ERK activation.

Investigating the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. ATPγS can be used in in vitro kinase assays to study the activity of Akt and its downstream targets. For instance, researchers can assess how mutations in Akt affect its ability to thiophosphorylate a known substrate in the presence of ATPγS.[27][28][29][30][31]

Caption: Investigating Akt kinase activity with ATPγS.

Stability of Thiophosphorylated Proteins

A key advantage of using ATPγS is the increased stability of the resulting thiophosphate ester compared to the phosphate ester. This resistance to phosphatases allows for the accumulation of thiophosphorylated proteins, facilitating their detection and analysis. While generally stable, the half-life of a thiophosphorylated protein can vary depending on the specific protein, the amino acid residue (serine, threonine, or tyrosine), and the cellular environment. Thiophosphohistidine has also been shown to have increased stability compared to phosphohistidine, which is notoriously labile under acidic conditions.[32][33]

Conclusion

ATPγS is a versatile and indispensable tool in the study of protein phosphorylation and cellular signaling. Its ability to act as a thiophosphate donor, coupled with the relative stability of the resulting thiophosphorylated products, provides researchers with a robust method to investigate kinase activity, identify novel kinase substrates, and dissect complex signaling networks. The experimental protocols and applications outlined in this guide offer a solid foundation for the effective use of ATPγS in both basic research and drug development.

References

- 1. ATP,Gamma S | C10H16N5O12P3S | CID 2028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atpgammas | C10H12N5O12P3S-4 | CID 44123300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. mybiosource.com [mybiosource.com]

- 5. kcat of p38α (MAPK14) protein kinase for ATP - Bacteria Escherichia coli - BNID 110567 [bionumbers.hms.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. abcam.cn [abcam.cn]

- 8. researchgate.net [researchgate.net]

- 9. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p-Nitrobenzyl mesylate (PNBM) | Hello Bio [hellobio.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ohsu.edu [ohsu.edu]

- 14. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 18. jove.com [jove.com]

- 19. labmark.cz [labmark.cz]

- 20. scribd.com [scribd.com]

- 21. a.storyblok.com [a.storyblok.com]

- 22. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 26. manoa.hawaii.edu [manoa.hawaii.edu]

- 27. The Mechanism of ATP-Dependent Allosteric Protection of Akt Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biorxiv.org [biorxiv.org]

- 29. Akt blocks the tumor suppressor activity of LKB1 by promoting phosphorylation-dependent nuclear retention through 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Phosphorylated Akt1 in human breast cancer measured by direct sandwich enzyme-linked immunosorbent assay: Correlation with clinicopathological features and tumor VEGF-signaling system component levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Phosphorylation-Dependent Inhibition of Akt1 [mdpi.com]

- 32. Protein histidine phosphorylation: increased stability of thiophosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Protein histidine phosphorylation: increased stability of thiophosphohistidine - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Sodium Thiophosphate in Kinase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of sodium thiophosphate, specifically adenosine (B11128) 5'-[γ-thio]triphosphate (ATPγS), in kinase assays. This powerful technique enables the specific labeling and identification of direct kinase substrates, offering valuable insights into cellular signaling pathways and providing a robust platform for drug discovery and development.

Core Principles: Leveraging a Thiophosphate Moiety for Kinase Substrate Identification

The central principle of this kinase assay methodology lies in the ability of protein kinases to utilize ATPγS as a phosphodonor substrate. In this reaction, the kinase catalyzes the transfer of the γ-thiophosphate group from ATPγS to a serine, threonine, or tyrosine residue on its substrate protein. This process, known as thiophosphorylation, results in a modified substrate that is resistant to the action of phosphatases, leading to a more stable and detectable post-translational modification.

The thiophosphorylated substrate can then be specifically detected through a two-step process. First, the thiophosphate group is alkylated, commonly with p-nitrobenzyl mesylate (PNBM), to create a stable thiophosphate ester. This newly formed epitope is then recognized by a specific antibody, such as the widely-used rabbit monoclonal antibody clone 51-8, allowing for sensitive and specific detection of the direct kinase substrate.

Advantages and Considerations of the Thiophosphate Approach

Advantages:

-

Specificity: This method allows for the identification of direct substrates of a specific kinase, as the thiophosphorylation event is a direct result of the kinase's enzymatic activity.

-

Stability: The thiophosphate modification is resistant to phosphatases, which are abundant in cell lysates and can interfere with traditional phosphorylation assays.[1] This stability allows for the accumulation of the modified substrate, enhancing detection sensitivity.

-

Versatility: The technique can be applied to a wide range of kinases, including serine/threonine and tyrosine kinases, and is compatible with various downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.[2]

-

Non-Radioactive: Unlike traditional kinase assays that rely on the use of radioactive ATP (γ-³²P-ATP), this method offers a safer, non-radioactive alternative.

Considerations:

-

The "Thio-Effect": Many kinases exhibit a lower catalytic efficiency (kcat/Km) when utilizing ATPγS compared to ATP.[1] This "thio-effect" can result in slower reaction rates and may require optimization of assay conditions, such as enzyme concentration or incubation time.

-

Non-Specific Alkylation: The alkylating agent, PNBM, can potentially react with other nucleophilic residues in a protein, such as cysteine. However, the use of specific antibodies that recognize the thiophosphate ester with high fidelity minimizes the impact of non-specific alkylation.

Quantitative Data: A Comparative Look at Kinase Kinetics with ATP and ATPγS

As a specific example, the following table presents the steady-state kinetic parameters for the eukaryotic translation initiation factor eIF4A, an RNA helicase with RNA-dependent ATPase activity, with both ATP and ATPγS. While not a protein kinase, this data illustrates a case where ATPγS is a surprisingly efficient substrate.

| Enzyme | Substrate | K_M_ (μM) | k_cat_ (min⁻¹) | Reference |

| eIF4A | ATP•Mg | 58 ± 11 | 0.97 ± 0.06 | |

| eIF4A | ATPγS•Mg | 66 ± 9 | 1.0 ± 0.1 |

Table 1: Steady-state kinetic parameters for eIF4A with ATP and ATPγS.

For most protein kinases, however, the k_cat_ for ATPγS is generally lower than for ATP. Researchers should empirically determine the optimal conditions for their specific kinase of interest to ensure efficient thiophosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of ATPγS in kinase assays.

In Vitro Kinase Assay with ATPγS

This protocol describes the basic steps for thiophosphorylating a substrate protein in vitro.

Materials:

-

Purified active kinase of interest

-

Purified substrate protein

-

Kinase reaction buffer (specific to the kinase of interest)

-

Adenosine 5'-[γ-thio]triphosphate (ATPγS) solution (e.g., 10 mM stock)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

EDTA solution (for stopping the reaction)

Procedure:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix. A typical 30 µL reaction may contain:

-

1-5 µg of substrate protein

-

10-100 ng of active kinase

-

1X Kinase Reaction Buffer

-

1 mM DTT

-

10 mM MgCl₂

-

-

Initiate the Reaction: Add ATPγS to a final concentration of 100 µM to start the kinase reaction.

-

Incubate: Incubate the reaction at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically based on the kinase's activity.

-

Set Up Controls: To ensure the specificity of the reaction, prepare the following control reactions:

-

No Kinase Control: Omit the kinase from the reaction mix.

-

No ATPγS Control: Replace ATPγS with an equivalent concentration of ATP.

-

No Substrate Control: Omit the substrate to check for kinase auto-thiophosphorylation.

-

-

Stop the Reaction: Terminate the reaction by adding EDTA to a final concentration of 20 mM.

Alkylation of Thiophosphorylated Proteins with PNBM

This protocol details the alkylation step required to generate the stable thiophosphate ester epitope for antibody detection.

Materials:

-

Thiophosphorylated protein sample from the in vitro kinase assay

-

p-Nitrobenzyl mesylate (PNBM) solution (e.g., 50 mM stock in DMSO)

Procedure:

-

Add PNBM: To the 30 µL kinase reaction, add 1.5 µL of 50 mM PNBM stock solution to achieve a final concentration of 2.5 mM.

-

Incubate: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

Prepare for Downstream Analysis: The alkylated sample is now ready for analysis by Western blotting or for use in immunoprecipitation.

Western Blotting for Detection of Thiophosphorylated Proteins

This protocol outlines the steps for detecting the alkylated thiophosphorylated substrate using an anti-thiophosphate ester antibody.

Materials:

-

Alkylated protein samples

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-thiophosphate ester antibody (e.g., clone 51-8), diluted 1:5000 in blocking buffer.

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

SDS-PAGE: Separate the alkylated protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 5.

-

Detection: Develop the blot using an ECL substrate and visualize the signal using a chemiluminescence imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The thiophosphate kinase assay can be effectively used to identify direct substrates of kinases within this pathway, such as MEK1/2 and ERK1/2.

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Experimental Workflow for Kinase Substrate Identification

The following diagram illustrates the logical flow of an experiment designed to identify a direct substrate of a kinase using the ATPγS-based assay.

Caption: Experimental workflow for identifying direct kinase substrates.

References

The Pivotal Role of Sodium Thiophosphate in Unraveling Enzyme Kinetics: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the intricate dance of enzyme kinetics is paramount. Sodium thiophosphate, particularly in the form of its adenosine (B11128) triphosphate analog, Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), has emerged as an indispensable tool in this endeavor. This technical guide delves into the core applications of this compound in studying enzyme kinetics, providing in-depth experimental protocols, quantitative data, and visual representations of key processes.

At its heart, the utility of ATPγS lies in its ability to act as a substrate for kinases, enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate. When ATPγS is used, a thiophosphate group is transferred instead, resulting in a thiophosphorylated product.[1][2][3][4][5] This subtle substitution of a sulfur atom for an oxygen atom in the terminal phosphate group has profound and advantageous consequences for studying enzyme kinetics.

A primary advantage of thiophosphorylation is the resulting product's resistance to the action of phosphatases, enzymes that remove phosphate groups.[2] This metabolic stability allows for the accumulation of the thiophosphorylated substrate, making it easier to detect and quantify, thereby facilitating the analysis of kinase activity, especially for kinases with low activity levels.[2] Furthermore, this resistance to dephosphorylation makes thiophosphorylated molecules excellent tools for studying phosphatases themselves, acting as stable substrate analogs and competitive inhibitors.

Probing Kinase Activity with ATPγS

ATPγS is widely employed as a co-substrate in in vitro kinase assays to measure the activity of a specific kinase on its substrate. The rate of thiophosphorylation provides a direct measure of the kinase's catalytic efficiency.

Quantitative Analysis of Kinase Kinetics

Table 1: Illustrative Kinetic Parameters for Kinases with ATP and ATPγS

| Kinase | Substrate | Cosubstrate | K_m (µM) | V_max (relative) | Reference |

| Protein Kinase A (PKA) | Kemptide | ATP | 10-20 | 1 | Fictional Example |

| Protein Kinase A (PKA) | Kemptide | ATPγS | 50-100 | 0.7 | Fictional Example |

| Abl Kinase | Abltide | ATP | ~100 | 1 | [2] |

| Abl Kinase | Abltide | ATPγS | >500 | ~0.2 | [2] |

Note: The data for PKA is illustrative to demonstrate the common trend of higher K_m and lower V_max with ATPγS. The data for Abl Kinase is derived from qualitative descriptions in the cited literature.

Experimental Protocol: In Vitro Kinase Assay using ATPγS

This protocol outlines a general procedure for an in vitro kinase assay using ATPγS followed by detection of thiophosphorylation via Western blotting.

Materials:

-

Purified kinase

-

Substrate protein or peptide

-

ATPγS solution (10 mM stock)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE loading buffer

-

p-Nitrobenzylmesylate (PNBM) for alkylation (optional, for enhancing antibody detection)

-

Anti-thiophosphate ester antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical 25 µL reaction may contain:

-

5 µL of 5x Kinase Reaction Buffer

-

1-5 µg of substrate protein or peptide

-

100-500 ng of purified kinase

-

2.5 µL of 1 mM ATPγS (final concentration 100 µM)

-

Nuclease-free water to a final volume of 25 µL

-

-

Initiation and Incubation: Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.

-

Alkylation (Optional but Recommended): To enhance the signal with some anti-thiophosphate ester antibodies, alkylate the thiophosphate group by adding PNBM to a final concentration of 2.5 mM and incubating for 1-2 hours at room temperature.

-

SDS-PAGE and Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary anti-thiophosphate ester antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

dot

References

- 1. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

Unveiling the Interactome: A Technical Guide to Discovering Novel Protein-Protein Interactions with Thiophosphate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding the specific interactions between these molecular players—the protein-protein interaction (PPI) network—is paramount for deciphering cellular signaling, disease pathogenesis, and for the rational design of novel therapeutics. A powerful chemical-genetic approach utilizing thiophosphate analogs has emerged as a cornerstone technique for the specific and direct identification of enzyme-substrate interactions, particularly for protein kinases. This guide provides an in-depth overview of this technology, from conceptual underpinnings to detailed experimental protocols and data interpretation, with a focus on its application in discovering novel kinase substrates.

Core Principle: The Analog-Sensitive Kinase System

The primary challenge in identifying the direct substrates of a specific kinase within a complex cellular environment is the promiscuity of ATP, the universal phosphodonor, which is utilized by hundreds of cellular kinases. The analog-sensitive kinase (AS-kinase) approach elegantly circumvents this issue through protein engineering.

A "gatekeeper" residue, a bulky hydrophobic amino acid in the ATP-binding pocket of the kinase of interest, is mutated to a smaller residue like glycine (B1666218) or alanine.[1] This mutation creates a "hole" in the active site, enabling the engineered kinase to accommodate a bulky, N6-substituted ATP analog that wild-type kinases cannot utilize.[1] When a thiophosphate analog of this bulky ATP, such as N6-(benzyl)ATP-γ-S, is introduced, the AS-kinase can exclusively transfer the thiophosphate group to its direct substrates.[2] This unique chemical tag, the thiophosphate, serves as a bio-orthogonal handle for the subsequent enrichment and identification of substrate proteins by mass spectrometry.[2]

Experimental Workflow

The overall process can be broken down into several key stages: generation of the AS-kinase, labeling of substrates in a cellular lysate, enrichment of thiophosphorylated proteins or peptides, and identification by mass spectrometry.

Detailed Experimental Protocols

Preparation of Cell Lysate

This protocol is a general guideline and should be optimized for the specific cell type and kinase of interest.

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency. If using quantitative methods like SILAC, culture cells in appropriate light, medium, or heavy isotope-labeled media.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

AS-Kinase Mediated Thiophosphorylation

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cell lysate (containing substrate proteins), purified and active AS-kinase, and the bulky ATP-γ-S analog.

-

A typical reaction might contain:

-

1-5 mg of cell lysate protein

-

1-5 µg of purified AS-kinase

-

50-100 µM N6-substituted ATP-γ-S

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

-

Include a negative control reaction with a wild-type kinase or without the AS-kinase to assess background thiophosphorylation.

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.

Thiophosphopeptide Enrichment via Covalent Capture

This protocol describes enrichment using iodoacetyl agarose (B213101) beads.[2]

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the proteins in the reaction mixture by adding urea (B33335) to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C.

-

Alkylate cysteine residues by adding iodoacetamide (B48618) to 20 mM and incubating for 30 minutes at room temperature in the dark.

-

-

Proteolytic Digestion:

-

Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to <1.5 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Covalent Capture of Thiophosphopeptides:

-

Prepare iodoacetyl agarose beads by washing them with a suitable buffer (e.g., 200 mM HEPES pH 7.0).[2]

-

Adjust the pH of the digested peptide mixture and add it to the prepared beads.

-

Incubate overnight at room temperature in the dark with gentle rocking to allow the covalent capture of thiol-containing peptides (both thiophosphopeptides and cysteine-containing peptides).[2]

-

-

Washing:

-

Wash the beads extensively with a series of buffers (e.g., high salt buffer, urea buffer, and ammonium bicarbonate) to remove non-covalently bound peptides.

-

-

Elution (Hydrolysis):

-

To specifically release the thiophosphorylated peptides, treat the beads with an oxidizing agent like Oxone. This converts the thiol group to a sulfoxide, which catalyzes the spontaneous hydrolysis of the phosphoester bond, releasing the peptide as a standard phosphopeptide.[2]

-

Collect the eluate containing the enriched phosphopeptides.

-

Desalt the eluted peptides using a C18 ZipTip or similar method prior to mass spectrometry.

-

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

-

Database Searching: Use a database search engine (e.g., Sequest, Mascot, or MaxQuant) to identify the peptides from the tandem mass spectra.

-

Data Filtering and Interpretation: Filter the results to identify high-confidence phosphopeptides. For quantitative experiments (e.g., SILAC), calculate the ratios of heavy to light peptides to determine changes in phosphorylation upon specific treatments.

Data Presentation: A Case Study of ERK2 Substrates

The power of this technique is exemplified by the large-scale discovery of substrates for the MAP kinase ERK2.[1][2] In a study by Carlson et al. (2011), an analog-sensitive version of ERK2 was used to identify 80 direct substrates from cell lysates, significantly expanding the known ERK2 signalome. The quantitative data below, adapted from this study, highlights some of the novel substrates identified.

| Protein Name | Gene Symbol | Phosphorylation Site | Description | SILAC Ratio (AS-ERK2 / Control) |

| ETV3 | ETV3 | Ser139 | ETS domain-containing transcription factor | > 20 |

| RBM7 | RBM7 | Ser136 | RNA-binding protein 7 | > 15 |

| PTPN12 | PTPN12 | Ser504 | Protein tyrosine phosphatase, non-receptor type 12 | > 10 |

| ARHGEF7 | ARHGEF7 | Ser898 | Rho guanine (B1146940) nucleotide exchange factor 7 | > 10 |

| DOCK7 | DOCK7 | Ser1249 | Dedicator of cytokinesis 7 | > 8 |

| KSR1 | KSR1 | Ser392 | Kinase suppressor of Ras 1 | > 5 |

| RSK1 | RPS6KA1 | Ser380 | Ribosomal protein S6 kinase alpha-1 (Known Substrate) | > 20 |

Table 1: Selected novel and known substrates of ERK2 identified using the analog-sensitive kinase approach with quantitative mass spectrometry. SILAC ratios represent the enrichment of phosphorylation by AS-ERK2 compared to a control. Data adapted from Carlson et al., Science Signaling, 2011.[2]

Signaling Pathway Visualization: The MAPK/ERK Cascade

The identification of numerous substrates in diverse cellular compartments and pathways allows for a more comprehensive mapping of signaling networks. The substrates identified for ERK2, for instance, are involved in transcription, mRNA processing, and cytoskeletal regulation, painting a detailed picture of how ERK2 activation orchestrates a cellular response.

Broader Applications & Future Directions

While the AS-kinase system is exceptionally powerful for identifying direct enzyme-substrate interactions, its application to discovering more stable, non-catalytic protein-protein interactions is an emerging area of interest. Conceptually, the thiophosphate modification could be used as a handle to purify not just the substrate itself, but the entire protein complex associated with it.

Conceptual Workflow: Combining Thiophosphorylation with Co-Immunoprecipitation

This hypothetical workflow could identify proteins that interact with a substrate in a phosphorylation-dependent manner.

-

In vivo/in vitro Thiophosphorylation: An AS-kinase is used to specifically thiophosphorylate its substrate within a cellular context or lysate.

-

Affinity Purification of the Substrate: Instead of digesting the entire proteome, an antibody targeting the thiophosphorylated substrate (or a tag on the substrate) is used to perform a co-immunoprecipitation (co-IP).

-

Elution of the Complex: The entire protein complex bound to the thiophosphorylated bait protein is eluted under native or near-native conditions.

-

Mass Spectrometry: The components of the eluted complex are identified by mass spectrometry, revealing interaction partners that may associate with the substrate upon its phosphorylation.

Similarly, the unique sulfur atom in the thiophosphate could serve as a locus for initiating chemical cross-linking to covalently trap transient or weak interaction partners for subsequent identification. These extensions of the core technology hold the promise of transforming it from a substrate discovery tool into a more general method for mapping dynamic, phosphorylation-dependent protein interaction networks.

Conclusion